molecular formula C28H26N4O3S B2960728 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide CAS No. 536710-19-7

2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2960728
CAS No.: 536710-19-7
M. Wt: 498.6
InChI Key: JQAPIYUHHKRDHE-UHFFFAOYSA-N
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Description

2-((3-(4-Ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide is a synthetic pyrimidoindole derivative designed as a selective Toll-like receptor 4 (TLR4) modulator. Its core structure features a pyrimido[5,4-b]indole scaffold substituted with a 4-ethoxyphenyl group at position 3 and a thioacetamide side chain at position 2, terminated by a phenethyl group. This compound is part of a broader class of TLR4 ligands investigated for immunomodulatory applications .

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-2-35-21-14-12-20(13-15-21)32-27(34)26-25(22-10-6-7-11-23(22)30-26)31-28(32)36-18-24(33)29-17-16-19-8-4-3-5-9-19/h3-15,30H,2,16-18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAPIYUHHKRDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide is a complex organic molecule with significant potential for various biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H24N4O3SC_{27}H_{24}N_{4}O_{3}S with a molecular weight of 484.57 g/mol. The compound features a pyrimido[5,4-b]indole core, which is known for its diverse biological activities.

Research indicates that compounds containing the pyrimido[5,4-b]indole structure exhibit various biological properties such as:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its anticancer effects.
  • Anticancer Properties : Studies have demonstrated that similar derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Summary

The following table summarizes the biological activities associated with the compound and related derivatives:

Activity Observation Reference
AntioxidantExhibits free radical scavenging activity.
AnticancerInhibits proliferation in cancer cell lines; induces apoptosis.
AntimicrobialActive against various bacterial strains; effective in inhibiting growth of pathogens.
ImmunomodulatoryModulates immune responses; affects cytokine production in immune cells.

Case Studies

  • Anticancer Activity : A study on derivatives of pyrimido[5,4-b]indoles demonstrated significant inhibition of tumor growth in murine models. The lead compounds showed a reduction in tumor size by up to 70% compared to controls .
  • Antimicrobial Efficacy : In vitro studies have shown that related compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the strain tested .
  • Immunomodulatory Effects : Research indicated that certain modifications to the compound enhanced its ability to stimulate type I interferon pathways while reducing pro-inflammatory cytokine release, suggesting potential applications in autoimmune diseases .

Structure-Activity Relationship (SAR)

The biological activity of this class of compounds often depends on specific structural features:

  • Substitution Patterns : Variations in substituents on the indole ring significantly influence potency and selectivity.
  • Functional Groups : The presence of electron-withdrawing groups has been linked to increased antimicrobial activity, whereas electron-donating groups may enhance anticancer properties .

Comparison with Similar Compounds

Core Modifications

  • Position 3 Substitution :
    • Target Compound : 4-Ethoxyphenyl group (electron-donating, moderate lipophilicity).
    • Compound 1Z105 () : Phenyl group with a methyl substituent at position 5 of the indole core. The methyl group increases steric bulk but reduces electronic modulation .
    • Compound 2B182C () : 8-(Furan-2-yl) substitution enhances TLR4 activation potency in both human and mouse models, likely due to furan’s hydrogen-bonding capacity .

Thioacetamide Side Chain Modifications

  • Target Compound: N-Phenethyl group (aromatic, moderate flexibility). Compound 19 (): N-(Furan-2-ylmethyl) group combines aromaticity with polarity, balancing solubility and binding affinity . Compound 18 (): N-(Naphthalen-2-yl) group increases hydrophobicity, which may limit aqueous solubility but enhance receptor docking .

Oxidation State of Sulfur

  • Compound 2 () : Sulfonyl (-SO₂-) group instead of thio (-S-). Oxidation reduces nucleophilicity and alters binding kinetics, often diminishing TLR4 activity .

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogs

Compound Core Substitution (Position 3) Side Chain (N-Substituent) TLR4 EC₅₀ (nM) Solubility (µg/mL)
Target Compound 4-Ethoxyphenyl Phenethyl Not reported ~15 (predicted)
1Z105 () Phenyl (5-methyl) Cyclohexyl 120 (human) ~10
2B182C () Phenyl (8-furan-2-yl) Cyclohexyl 35 (human) ~8
Compound 19 () Phenyl Furfuryl 90 (mouse) ~20
3-Fluorophenyl () 4-Ethoxyphenyl 3-Fluorophenyl Not reported ~12

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